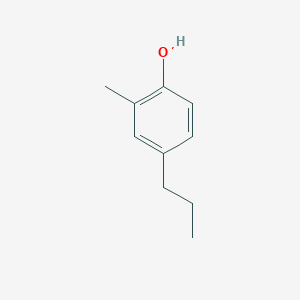

2-Methyl-4-propylphenol

Description

Structure

3D Structure

Properties

CAS No. |

18441-56-0 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2-methyl-4-propylphenol |

InChI |

InChI=1S/C10H14O/c1-3-4-9-5-6-10(11)8(2)7-9/h5-7,11H,3-4H2,1-2H3 |

InChI Key |

LDQYTDPXIMNESL-UHFFFAOYSA-N |

SMILES |

CCCC1=CC(=C(C=C1)O)C |

Canonical SMILES |

CCCC1=CC(=C(C=C1)O)C |

Other CAS No. |

18441-56-0 |

Origin of Product |

United States |

Advanced Analytical Chemistry and Spectroscopic Characterization of 2 Methyl 4 Propylphenol

Advanced Spectroscopic Techniques for Structural Elucidation

Mass Spectrometry (MS) Applications, Including GC-MS Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. In the analysis of 2-Methyl-4-propylphenol, the molecule is first ionized, and the resulting fragments are detected.

The mass spectrum of this compound shows a molecular ion peak [M]+ at a mass-to-charge ratio (m/z) of 150, which corresponds to its molecular weight. nih.govnist.gov The fragmentation pattern is key to its identification. The most abundant fragment ion, known as the base peak, is observed at m/z 121. nih.govnih.gov This peak results from the loss of an ethyl group (C2H5) from the propyl side chain. Another significant fragment is seen at m/z 77, which is characteristic of a phenyl group. nih.gov These fragmentation patterns provide a unique fingerprint for this compound.

Table 1: Key Mass Spectrometry Data for this compound

| Feature | m/z Value | Description |

| Molecular Ion | 150 | Corresponds to the intact molecule [C10H14O]+. nih.govnist.gov |

| Base Peak | 121 | Results from the loss of an ethyl group. nih.govnih.gov |

| Significant Fragment | 77 | Indicates the presence of a phenyl ring. nih.gov |

This table summarizes the principal mass-to-charge ratios observed in the mass spectrum of this compound, aiding in its structural confirmation.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different types of bonds and functional groups absorb at characteristic frequencies, providing a detailed vibrational fingerprint of the molecule.

The IR spectrum of this compound displays several key absorption bands that are indicative of its structure. A broad band is typically observed in the region of 3200-3600 cm-1, which is characteristic of the O-H stretching vibration of the hydroxyl group. mdpi.com The presence of the aromatic ring is confirmed by C-H stretching vibrations appearing in the 3000-3100 cm-1 region and aromatic ring stretching vibrations (quadrant stretching) around 1618 and 1607 cm-1. mdpi.com Aliphatic C-H stretching vibrations from the methyl and propyl groups are found between 2800 and 3000 cm-1. mdpi.com

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3600 (broad) | O-H Stretch | Hydroxyl (-OH) |

| 3000-3100 | C-H Stretch | Aromatic Ring |

| 2800-3000 | C-H Stretch | Methyl (-CH3) and Propyl (-C3H7) |

| 1607-1618 | C=C Stretch | Aromatic Ring |

| 1512 | Semicircle Stretch | Aromatic Ring |

| 1353 | C-O-H Bend | Phenolic Group |

This table outlines the significant IR absorption frequencies and their corresponding vibrational modes and functional groups for this compound. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule. Both ¹H NMR and ¹³C NMR are crucial for the complete structural elucidation of this compound.

In the ¹H NMR spectrum, the chemical shifts of the protons provide information about their local electronic environment. For this compound, the spectrum would show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the methyl and propyl groups. The integration of these signals corresponds to the number of protons of each type, and the splitting patterns (multiplicity) reveal information about neighboring protons.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. For this compound, separate signals would be observed for the carbon atoms of the aromatic ring, the methyl group, and the propyl group. The chemical shifts are indicative of the type of carbon (e.g., aromatic, aliphatic) and its proximity to electronegative atoms like oxygen. Due to signal overlap in one-dimensional spectra, two-dimensional NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) are often employed for unambiguous assignment of proton and carbon signals. colab.ws

Table 3: Predicted ¹³C NMR Chemical Shifts for a Related Compound, 2-Methoxy-4-propylphenol (B1219966)

| Carbon Atom | Chemical Shift (ppm) |

| C-1 (C-O) | 146.4 |

| C-4 (C-C3H7) | 143.6 |

| C-5 | 134.7 |

| C-6 | 121.0 |

| C-2 (C-OCH3) | 114.2 |

| C-3 | 111.1 |

| -OCH3 | 55.9 |

| -CH2- (propyl) | 37.8 |

| -CH2- (propyl) | 24.9 |

| -CH3 (propyl) | 13.8 |

This table shows the ¹³C NMR data for a structurally similar compound, 2-methoxy-4-propylphenol, which can provide a reference for the expected chemical shifts in this compound. blogspot.com

Raman Spectroscopy in Molecular Characterization

Raman spectroscopy is a light scattering technique that provides information about vibrational, rotational, and other low-frequency modes in a molecule. It is complementary to IR spectroscopy. When a molecule is irradiated with a laser, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering). The difference in frequency corresponds to the vibrational energy levels of the molecule.

For this compound, the Raman spectrum would show characteristic bands for the aromatic ring, the alkyl side chains, and the hydroxyl group. Raman spectroscopy is particularly useful for studying non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. Surface-Enhanced Raman Spectroscopy (SERS) can be used to significantly enhance the Raman signal, allowing for the detection of trace amounts of the compound. researchgate.net

Chromatographic Separation Methodologies for Phenolic Mixtures

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) for Volatile Phenol (B47542) Analysis

Gas chromatography is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. tandfonline.com GC is particularly well-suited for the analysis of volatile phenols like this compound. thermofisher.comacs.org

In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a chromatographic column by a carrier gas (mobile phase), usually an inert gas like helium. journals.ac.za The separation occurs as the different components of the sample interact with the stationary phase coating the inside of the column. The time it takes for a compound to travel through the column to the detector is known as its retention time.

For this compound, the retention time is a key identifier. The Kovats retention index is a standardized measure of retention time that is independent of many GC operational parameters. For this compound on a standard non-polar column, the Kovats retention index is reported as 1263. nih.gov The use of different types of columns, such as polar or non-polar columns, can be optimized to achieve the best separation of phenolic isomers. nist.gov

Table 4: Gas Chromatography Parameters for Volatile Phenol Analysis

| Parameter | Typical Value/Condition |

| Column Type | DB-FFAP (polar), ZB-5MS (non-polar) journals.ac.zarsc.org |

| Column Dimensions | 60 m length, 0.25 mm i.d., 0.5 µm film thickness journals.ac.za |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min journals.ac.za |

| Injector Temperature | 250 °C journals.ac.za |

| Oven Temperature Program | Initial 40°C, ramped to 250°C acs.orgjournals.ac.za |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

This table presents typical parameters used in the gas chromatographic analysis of volatile phenols, which can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Phenolic Compound Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of phenolic compounds, including this compound, from various matrices. The method's versatility allows for the analysis of compounds with low volatility and thermal instability without the need for derivatization. researchgate.net For phenolic compound profiling, reversed-phase HPLC (RP-HPLC) is the most common configuration. nih.govmdpi.com

In a typical RP-HPLC setup for alkylphenols like this compound, a C18 stationary phase (octadecylsilyl or ODS) is employed due to its hydrophobicity, which effectively retains the nonpolar alkyl-substituted phenols. nih.govmdpi.com The separation is achieved by using a polar mobile phase, often a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, which may be acidified with acetic acid or phosphoric acid to ensure the phenolic compounds remain in their protonated, less polar form, thereby enhancing retention and improving peak shape. mdpi.comimpactfactor.orgnih.gov

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the eluting compounds. mdpi.comnih.gov Phenolic compounds exhibit characteristic UV absorbance, typically monitored at wavelengths around 278-280 nm. mdpi.comnih.gov For enhanced sensitivity and selectivity, a Fluorescence Detector (FLD) can be utilized, as many phenols fluoresce. sigmaaldrich.comresearchgate.net For instance, when using an FLD for alkylphenol analysis, an excitation wavelength of 220 nm and an emission wavelength of 315 nm have been shown to be effective. sigmaaldrich.com

The identification of this compound in a sample is achieved by comparing its retention time with that of a pure standard analyzed under the same chromatographic conditions. Quantification is performed by creating a calibration curve from standard solutions of known concentrations. Recent advancements using Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) have enabled the identification of related compounds, such as 4-propylphenol (B1200801), as putative chemical markers in complex natural products like honey. frontiersin.org

Table 1: Illustrative HPLC Conditions for Alkylphenol Analysis

| Parameter | Condition | Source(s) |

| Column | Reversed-phase C18 (ODS), 5 µm particle size | nih.govmdpi.com |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water mixture. mdpi.comsigmaaldrich.com | |

| Detector | Diode Array Detector (DAD) at ~278 nm or Fluorescence Detector (FLD) (Ex: 220 nm, Em: 315 nm). | mdpi.comsigmaaldrich.com |

| Flow Rate | 1.0 mL/min | mdpi.comsigmaaldrich.com |

| Injection Volume | 20 µL | mdpi.com |

Derivatization Strategies for Enhanced Analytical Detection and Quantification

Derivatization is a chemical modification process used to convert an analyte into a product of similar structure but with properties more suitable for a given analytical technique. phenomenex.com For compounds like this compound, derivatization is primarily employed to improve performance in Gas Chromatography (GC) analysis. The main goals are to increase the volatility and thermal stability of the analyte and to enhance its detection sensitivity. phenomenex.comtcichemicals.com This is achieved by replacing the active hydrogen of the polar hydroxyl group on the phenol with a non-polar functional group. phenomenex.com

Trimethylsilyl (B98337) (TMS) Derivatization for GC-MS Analysis

Trimethylsilylation is the most common derivatization technique for preparing phenolic compounds for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. sigmaaldrich.com The process involves replacing the acidic hydrogen of the phenolic hydroxyl group with a nonpolar trimethylsilyl (TMS) group, -Si(CH3)3. phenomenex.com This conversion into a TMS ether significantly reduces the polarity and hydrogen-bonding capacity of the molecule, thereby increasing its volatility and thermal stability, which are prerequisites for successful GC analysis. phenomenex.comtcichemicals.com

The reaction is typically carried out by treating the sample with a silylating reagent. Common reagents for this purpose include N,O-Bis(trimethylsilyl)acetamide (BSA), N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), and trimethylsilyl-N,N-dimethylcarbamate (TMSDMC). phenomenex.comoup.comnih.gov Catalysts such as Trimethylchlorosilane (TMCS) are often added to the reaction mixture to increase the reactivity of the silylating agent, especially for sterically hindered phenols. phenomenex.comsigmaaldrich.com The derivatization reaction is generally rapid and can often be performed at room temperature or with gentle heating. nih.gov

Once derivatized, the TMS-ether of this compound can be readily analyzed by GC-MS. In the mass spectrometer, the derivative will fragment in a predictable manner upon electron ionization, producing a characteristic mass spectrum that allows for definitive identification and quantification. The mass spectrum will include a molecular ion (M+) and specific fragment ions that are indicative of the TMS-derivatized structure.

Table 2: Exemplar GC-MS Data for a TMS-Derivatized Propylphenol

| Compound | Derivative Type | Quantifier Ion (m/z) | Identifier Ion (m/z) | Source(s) |

| 4-n-propylphenol | Trimethylsilyl (TMS) Ether | 193 | 208 | oceanbestpractices.org |

Note: This data is for the related isomer 4-n-propylphenol, as specific data for this compound was not available. The fragmentation pattern is expected to be analogous.

Solid-Phase Analytical Derivatization (SPAD) Techniques

Solid-Phase Analytical Derivatization (SPAD) is an advanced sample preparation technique that integrates sample extraction, cleanup, and derivatization into a single, streamlined procedure. researchgate.netresearchgate.net This method combines the principles of Solid-Phase Extraction (SPE) with a chemical derivatization reaction occurring directly on the solid sorbent material. researchgate.net For phenolic compounds like this compound, SPAD offers significant advantages, including reduced solvent consumption, minimized sample handling, and improved removal of interfering matrix components, which leads to higher signal-to-noise ratios in the final analysis. nih.gov

In a typical SPAD workflow for phenols, an aqueous sample is passed through a solid-phase cartridge, often a strong anion-exchange (SAX) sorbent. nih.gov At an appropriate pH, the phenol exists as a phenolate (B1203915) ion and is retained on the positively charged sorbent. Interfering neutral and acidic compounds can then be washed away. nih.gov Subsequently, the derivatizing reagent, dissolved in a non-eluting solvent, is passed through the cartridge. The derivatization reaction occurs in-situ on the solid phase. For GC-MS analysis, a silylating reagent like Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is commonly used. oceanbestpractices.org The now-derivatized, neutral TMS-ether of the phenol is no longer retained by the ion-exchange sorbent and can be eluted with a small volume of an appropriate organic solvent. oceanbestpractices.orgnih.gov

This technique has been successfully applied to the analysis of various alkylphenols in complex matrices such as fish bile and environmental water samples. oceanbestpractices.orgnih.gov The combination of selective extraction and efficient derivatization makes SPAD a powerful tool for the trace analysis of this compound.

Table 3: Generalized Solid-Phase Analytical Derivatization (SPAD) Protocol for Phenols

| Step | Procedure | Purpose | Source(s) |

| 1. Adsorption | Pass the aqueous sample (pH adjusted) through a strong anion-exchange (SAX) cartridge. | Retain ionized phenols on the sorbent. | nih.gov |

| 2. Cleanup | Wash the cartridge with water and/or a weak organic solvent. | Remove neutral and weakly retained interferences. | nih.gov |

| 3. Derivatization | Pass the derivatizing reagent (e.g., BSTFA in solvent) through the cartridge. | Convert the retained phenols to their neutral derivatives (e.g., TMS-ethers). | oceanbestpractices.org |

| 4. Elution | Elute the cartridge with a small volume of organic solvent (e.g., hexane). | Collect the derivatized analytes for GC-MS analysis. | nih.gov |

Theoretical and Computational Chemistry Studies of 2 Methyl 4 Propylphenol Reactions

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical methods are powerful tools for elucidating the intricate details of chemical reactions at the molecular level. These computational approaches allow researchers to explore reaction pathways, determine the energies of reactants, products, and transition states, and calculate various molecular properties that govern reactivity. In the context of 2-methyl-4-propylphenol, these investigations provide fundamental insights into its chemical behavior.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Energy Profiles

Density Functional Theory (DFT) has become a prominent computational method for studying the reaction mechanisms of complex organic molecules like this compound. rsc.org DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+g(d,p), are utilized to map out the potential energy surfaces of various reaction pathways. rsc.org This allows for the determination of activation energies and reaction enthalpies, which are crucial for understanding the feasibility and kinetics of different transformations.

For instance, the formation of this compound can occur through the hydrogenation of the allyl group of 4-allyl-2-methylphenol. rsc.org DFT calculations have been used to determine the bond dissociation energies for the two-step hydrogenation of the allyl group to a propyl group, which are calculated to be 39.46 kcal mol⁻¹ and 96.32 kcal mol⁻¹, respectively. rsc.org

Bond Dissociation Energy (BDE) Calculations in Phenolic Compounds

Bond dissociation energy (BDE) is a critical parameter in understanding the reactivity of phenolic compounds, as it quantifies the energy required to break a specific chemical bond homolytically. Theoretical calculations, particularly using DFT methods, have been extensively used to determine the BDE of various bonds in phenols and their derivatives. mdpi.com

The O-H bond in phenols is of particular interest due to its role in antioxidant activity and various chemical transformations. The BDE of the O-H bond in the parent phenol (B47542) molecule has been a subject of both experimental and computational studies, with values varying over a range. mdpi.com DFT calculations provide a reliable means to compute these values. For substituted phenols, the nature and position of the substituent can significantly influence the O-H BDE. Electron-donating groups generally lower the BDE, while electron-withdrawing groups tend to increase it. mdpi.com

In the context of this compound, the BDEs of the C-O bonds are also important for understanding its degradation and conversion pathways. For example, in the related compound guaiacol (B22219), the Ar-OCH3 and Ar-OH bond dissociation energies have been calculated to be 376 kJ/mol and 456 kJ/mol, respectively. mdpi.com These values highlight the relative strengths of different bonds and can predict which bonds are more likely to cleave under specific reaction conditions.

The following table provides a summary of calculated bond dissociation energies for relevant bonds in phenolic compounds.

| Compound | Bond | BDE (kcal/mol) | Method |

| Eugenol (B1671780) | Methyl group cleavage | 47.85 | B3LYP/6-311+g(d,p) rsc.org |

| 4-methylguaiacol | Demethylation | 46.81 | B3LYP/6-311+g(d,p) rsc.org |

| Phenol | Caryl─OH (gas phase) | 110.8 | rsc.org |

| Guaiacol | Caryl─OH (gas phase) | 113.9 | rsc.org |

Molecular Modeling and Simulation of Adsorption Phenomena on Catalyst Surfaces

The interaction of this compound with catalyst surfaces is a key factor in its catalytic conversion. Molecular modeling and simulation techniques provide a molecular-level understanding of these adsorption phenomena. youtube.com

Theoretical studies, often in conjunction with experimental findings, can elucidate the local geometrical and electronic properties of adsorbed species on a catalyst surface. youtube.com Techniques like DFT can be used to model the adsorption of molecules on catalyst surfaces, such as Pt(111), and calculate the energy levels for the reaction coordinates. mdpi.com This information is vital for understanding how the catalyst influences the reaction mechanism.

For instance, in the hydrodeoxygenation of guaiacol, a related phenolic compound, DFT calculations have been performed for the Pt(111) surface to understand the reaction scheme and energy levels. mdpi.com The adsorption of reactants on the catalyst surface is the initial step, followed by dissociation, diffusion, and recombination to form products. youtube.com The strength of the interaction between the molecule and the catalyst surface, which can be quantified by adsorption energies, plays a crucial role in the catalytic activity. A strong chemical bond between the molecule and the surface can facilitate bond breaking and subsequent reactions. youtube.com

Computational Studies on Reaction Kinetics and Thermodynamics

Computational chemistry is instrumental in determining the kinetics and thermodynamics of chemical reactions involving this compound. flowlabtech.com These studies provide insights into reaction rates, equilibrium positions, and the influence of process parameters like temperature and pressure.

Thermodynamic analysis helps to determine the feasibility and direction of a reaction. flowlabtech.com For the conversion of eugenol to various products, including 4-propylphenol (B1200801), thermochemical studies have been carried out over a wide range of temperatures (298–898 K) at a fixed pressure. rsc.org Such studies can identify the most exothermic and spontaneous reactions under different conditions. rsc.org

Kinetic studies, on the other hand, focus on the rate of reaction. flowlabtech.com Computational methods can be used to calculate activation energies, which are the energy barriers that must be overcome for a reaction to occur. rsc.org Lower activation energies correspond to faster reaction rates. For example, in the various reaction schemes for eugenol conversion, the production of guaiacol was found to have the lowest activation energy. rsc.org

The hydrodeoxygenation of methyl-substituted phenols has been analyzed using Langmuir-Hinshelwood kinetics to determine reactant-to-catalyst adsorption constants and rate constants for different reaction pathways. These kinetic parameters can be correlated with molecular properties calculated from ab initio electronic structure methods, providing a deeper understanding of the factors that control the reaction rates.

The following table presents a selection of kinetic and thermodynamic data for related reactions.

| Reaction | Parameter | Value | Conditions |

| Eugenol to Guaiacol | Activation Energy | 10.53 kcal mol⁻¹ | Gas phase, B3LYP/6-311+g(d,p) rsc.org |

| Eugenol to Propylcyclohexane (B167486) | Reaction Enthalpy (ΔH) | Decreases with increasing temperature | 298–898 K, 1 atm rsc.org |

| Eugenol to Propylcyclohexane | Gibbs Free Energy (ΔG) | Increases with increasing temperature | 298–898 K, 1 atm rsc.org |

Biological Activities and Molecular Mechanisms of 2 Methyl 4 Propylphenol and Phenolic Analogues

Antimicrobial Properties and Mechanistic Insights

Phenolic compounds, a diverse group of molecules characterized by a hydroxyl group attached to an aromatic ring, are widely recognized for their broad-spectrum antimicrobial properties. The specific structure of each phenol (B47542), including the nature and position of its substituents, significantly influences its efficacy against various microorganisms.

The antibacterial action of alkylphenols, including 4-propylphenol (B1200801) and its isomers, is significantly linked to their interaction with the bacterial cell membrane. Research into 4-n-alkylphenols has revealed that their primary mode of action involves disrupting the cytoplasmic membrane's integrity and function.

One of the key mechanisms is the collapse of the proton motive force. These phenolic compounds can increase the membrane's permeability to protons, effectively dissipating the electrochemical gradient that is essential for ATP synthesis and active transport of nutrients into the cell. Studies comparing phenol, 4-ethylphenol, and 4-n-propylphenol demonstrated that 4-n-propylphenol was the most effective at inducing proton translocation across the membrane of Staphylococcus aureus. oup.com This disruption of energy generation ultimately leads to a bacteriostatic effect, inhibiting bacterial growth and proliferation. oup.com

The efficacy of these compounds varies between different bacterial species. For instance, Gram-positive bacteria are generally more susceptible to phenolic compounds than Gram-negative bacteria. frontiersin.org This difference is often attributed to the complex outer membrane of Gram-negative bacteria, which can act as a barrier, restricting the entry of antimicrobial agents. frontiersin.org

The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium, is a key measure of antibacterial potency. The MIC values for 2-methoxy-4-n-propylphenol, a related analogue, have been determined against both Gram-positive and Gram-negative bacteria, highlighting these differences in susceptibility.

Interactive Data Table: Minimum Inhibitory Concentrations (MIC) of Phenolic Analogues

| Compound | Bacterium | Strain | MIC (mM) |

| 2-methoxy-4-n-propylphenol | Staphylococcus epidermidis | (Gram-positive) | 7.8 |

| 2-methoxy-4-n-propylphenol | Pseudomonas aeruginosa | (Gram-negative) | 15.62 |

| Carvacrol (B1668589) | Staphylococcus epidermidis | (Gram-positive) | 1.7 |

| Carvacrol | Pseudomonas aeruginosa | (Gram-negative) | 15.6 |

| Thymol | Staphylococcus epidermidis | (Gram-positive) | 7.8 |

| Thymol | Pseudomonas aeruginosa | (Gram-negative) | 30 |

Data sourced from nih.gov

Recent studies have highlighted the potent antifungal properties of 4-propylphenol, particularly against the plant pathogenic fungus Fusarium graminearum, the causative agent of Fusarium head blight in wheat. nih.govacs.orgacs.org This compound has been identified in wheat lines resistant to this particular disease, suggesting a natural defense role. nih.gov

The primary mechanism behind its antifungal action is the induction of oxidative stress within the fungal cells. nih.govnieer.ac.cnnieer.ac.cn Treatment with 4-propylphenol leads to a significant accumulation of reactive oxygen species (ROS). nih.govacs.orgacs.org ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that can cause widespread damage to cellular components.

This excessive ROS accumulation has several detrimental consequences for the fungus:

Cell Membrane Damage: The integrity of the fungal cell membrane is compromised. Oxidative stress can lead to lipid peroxidation, a process where ROS attack lipids in the cell membrane, leading to a loss of fluidity and an increase in permeability. This damage disrupts essential cellular processes and can lead to cell death. nih.govacs.org

DNA Damage: The accumulated ROS can also damage the fungal DNA, leading to mutations and interfering with DNA replication and transcription, which are vital for fungal growth and survival. nih.govacs.org

Metabolomic analyses have further elucidated the cellular response to 4-propylphenol, showing significant changes in glutathione (B108866) metabolism. nih.govacs.org Glutathione is a critical antioxidant that helps to neutralize ROS. The observed alterations suggest that 4-propylphenol overwhelms the fungal cell's antioxidant defense systems, leading to the damaging cascade of events. The broad-spectrum antifungal activity of 4-propylphenol has been noted, showing inhibitory effects against various other soil-borne pathogens as well. nih.govacs.org

Anti-inflammatory Potential and Modulatory Pathways

Phenolic analogues such as 2-methoxy-4-propylphenol (B1219966) (also known as dihydroeugenol) and the closely related 2-methoxy-4-vinylphenol (B128420) have demonstrated significant anti-inflammatory properties. nih.govnih.govresearchgate.netresearchgate.netchemimpex.com Their mechanisms of action involve the modulation of key signaling pathways that regulate the inflammatory response.

In studies using lipopolysaccharide (LPS)-stimulated macrophage cells, a common model for inflammation research, these compounds have been shown to inhibit the production of several key pro-inflammatory mediators. nih.govnih.gov This includes a dose-dependent reduction in nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govresearchgate.net This is achieved by blocking the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govresearchgate.net

The regulatory effects of these phenolic compounds are exerted through their influence on major inflammatory signaling cascades:

NF-κB Pathway: They potently inhibit the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor that controls the expression of many pro-inflammatory genes. nih.govresearchgate.net This inhibition is achieved by preventing the degradation of IκBα, a protein that keeps NF-κB inactive in the cytoplasm. nih.govresearchgate.net

MAPK Pathway: The activation of mitogen-activated protein kinases (MAPKs), including p38, ERK1/2, and JNK, is also suppressed. nih.govresearchgate.net These kinases are involved in transmitting inflammatory signals within the cell.

Nrf2/HO-1 Pathway: More recent research on 2-methoxy-4-vinylphenol has revealed its ability to activate the Nrf2/ARE pathway. nih.govresearchgate.net It induces the degradation of Keap1, a protein that represses Nrf2. nih.govresearchgate.net This allows Nrf2 to translocate to the nucleus, where it promotes the expression of antioxidant and anti-inflammatory enzymes, most notably heme oxygenase-1 (HO-1). nih.govresearchgate.net Increased HO-1 expression, in turn, contributes to the inhibition of iNOS. nih.govresearchgate.net

Histone Acetylation: Furthermore, these compounds can inhibit the hyper-acetylation of histone H3, an epigenetic modification that can promote the expression of inflammatory genes. nih.govresearchgate.net

Antioxidant Capacities and Free Radical Scavenging Mechanisms

Derivatives of 2-Methyl-4-propylphenol are recognized for their antioxidant activity, a property intrinsic to many phenolic compounds. chemimpex.comresearchgate.netbakhtiniada.rubakhtiniada.ru This capacity is primarily due to their ability to act as free radical scavengers. The core mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical, thereby neutralizing it and terminating the damaging chain reactions it would otherwise initiate. nih.gov

When a phenolic compound donates its hydrogen atom, it becomes a phenoxy radical itself. However, this resulting radical is significantly less reactive and more stable because the unpaired electron can be delocalized across the aromatic ring through resonance. nih.gov This stability prevents it from propagating the radical chain reaction.

The antioxidant efficacy of phenolic compounds is influenced by their chemical structure. For example, studies on water-soluble derivatives of 2,6-di-tert-butyl-4-propylphenol (B15178333) have been conducted to assess their antioxidant and hepatoprotective properties. researchgate.net The presence of bulky substituents, such as tert-butyl groups, ortho to the hydroxyl group can enhance the stability of the resulting phenoxy radical, thereby improving its antioxidant capacity. The synthesis of new derivatives, such as those based on 2-isobornyl-6-methyl-4-propylphenol containing sulfur, is an area of research aimed at developing hybrid antioxidants with enhanced properties. bakhtiniada.rubakhtiniada.ru

Structure-Activity Relationship (SAR) Analyses in Substituted Phenols

The biological activity of substituted phenols is intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) analyses seek to understand how specific structural features influence antimicrobial efficacy, providing a framework for predicting the potency of new compounds.

Key structural determinants for the antimicrobial activity of phenols include:

Alkyl Chain Length: For homologous series of alkylphenols, an increase in the length of the alkyl chain generally leads to an increase in antimicrobial activity. nih.gov This is often attributed to an increase in the compound's lipophilicity, which facilitates its partitioning into the lipid-rich bacterial cell membrane. However, this trend continues only up to a certain point, known as the "cut-off point," after which further increases in chain length can lead to a decrease in activity. This cut-off is thought to be related to reduced water solubility, which limits the compound's ability to reach the microbial cells.

Lipophilicity (log P): The lipophilicity of a compound, often quantified by its octanol/water partition coefficient (log P), is a primary factor in its antimicrobial action. dtic.mil A higher log P value generally correlates with greater membrane disruption and antimicrobial potency. Quantitative models have shown a strong correlation between log P and the minimum lethal concentrations (MLC) of phenols against various bacteria.

Hydrogen Bond Acidity: The ability of the phenolic hydroxyl group to donate a hydrogen bond is another critical factor. dtic.mil This property is essential for interacting with target sites on or within the microbial cell, such as membrane proteins.

Position of Substituents: The location of substituent groups on the aromatic ring can significantly impact activity. For example, in a study of dihydroxycoumarins, the substitution of a phenyl moiety with a propyl or methyl group was found to be detrimental to the antibacterial effect against Staphylococcus aureus and Listeria monocytogenes. frontiersin.org

These SAR studies have led to the development of predictive models that can estimate the antimicrobial activity of a phenolic compound based on its physicochemical properties, aiding in the design of more effective antimicrobial agents. dtic.mil

Environmental Occurrence, Analytical Detection, and Biogeochemical Fate of 2 Methyl 4 Propylphenol

Occurrence and Distribution in Aquatic and Terrestrial Environmental Compartments

Phenolic compounds, including alkylphenols like 2-Methyl-4-propylphenol, enter the environment through various anthropogenic and natural pathways. Industrial activities such as petrochemical manufacturing, coal processing, and the production of pharmaceuticals and pesticides are significant sources. mdpi.com These compounds can be found in industrial and municipal wastewater, which, when discharged, introduces them into surface waters. pjoes.com

While specific monitoring data for this compound is not widely documented, the occurrence of structurally similar compounds provides insight into its likely distribution. For instance, methylphenols (cresols) are commonly found in the environment, sometimes in considerable concentrations. pjoes.com High levels of 4-methylphenol have been recorded in industrially polluted rivers, and concentrations in groundwater near coal tar production sites have exceeded 2 mg/L. pjoes.com Alkylphenols are also known to be formed from the degradation of other substances, such as certain pesticides and natural polymers like lignin (B12514952). pjoes.comfrontiersin.orgrsc.org The degradation of nonylphenol ethoxylates, for example, is a primary source of nonylphenol in the environment. service.gov.uk Given these precedents, this compound is likely present in industrial effluents and areas impacted by lignin degradation, partitioning between water, soil, and sediment depending on local conditions. The risk of contamination extends to both aquatic and terrestrial compartments. service.gov.uk

Methodologies for Environmental Monitoring and Detection of Phenolic Compounds

The detection and quantification of phenolic compounds in environmental samples necessitate sensitive and selective analytical methods due to the complexity of the matrices (e.g., water, soil, sediment). nih.gov Well-established conventional methods include gas chromatography (GC), high-performance liquid chromatography (HPLC), and capillary electrophoresis. mdpi.com These techniques, however, can be time-consuming and require expensive equipment and elaborate sample preparation. mdpi.com

A typical analytical workflow begins with sample extraction to isolate and preconcentrate the target analytes. nih.gov For water samples, this may involve liquid-liquid extraction with a solvent like chloroform (B151607) or methylene (B1212753) chloride, or solid-phase extraction (SPE). epa.govmdpi.com

Chromatographic separation is the core of the analysis. Gas chromatography, often coupled with a Flame Ionization Detector (FID), is a standard technique for analyzing parent phenols. epa.gov For enhanced sensitivity and confirmation, derivatization of the phenols can be performed, followed by detection using an Electron Capture Detector (ECD). epa.gov The most definitive identification is achieved by coupling GC with Mass Spectrometry (GC-MS), which provides structural information for unambiguous compound identification. epa.gov Similarly, HPLC and more advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used for analyzing a range of phenolic compounds and their degradation products in various environmental samples. mdpi.comnih.gov

Below is a table summarizing common analytical methods for phenolic compounds.

| Technique | Principle | Detector(s) | Application Notes | Citation(s) |

| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | Flame Ionization (FID), Mass Spectrometry (MS), Electron Capture (ECD) | A standard, robust method for phenols. GC-MS provides definitive identification. ECD is used for derivatized, halogenated phenols. | mdpi.comepa.gov |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their polarity and interaction with a packed column. | UV-Visible (UV-Vis), Mass Spectrometry (MS/MS) | Suitable for less volatile or thermally sensitive phenols. LC-MS/MS offers high sensitivity and selectivity. | mdpi.commdpi.comnih.gov |

| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte. | UV-Vis | Offers high separation efficiency and requires small sample volumes. | mdpi.com |

| Cloud Point Extraction (CPE) | A preconcentration technique using surfactants to extract analytes from aqueous samples. | N/A (Used before chromatography) | A simple, low-cost, and environmentally friendly preconcentration method for water samples. | nih.gov |

Environmental Transformation and Degradation Pathways

The environmental persistence of this compound is determined by its susceptibility to transformation and degradation processes. While specific studies on this isomer are limited, research on closely related alkylphenols provides strong indications of its likely fate.

Biodegradation: Microbial degradation is a primary pathway for the removal of alkylphenols from the environment. Studies have shown that bacteria can effectively break down these compounds.

Aerobic Degradation: Under aerobic conditions, bacteria utilize oxygen to metabolize alkylphenols. For example, strains of Sphingobium fuliginis have been shown to degrade a range of 4-n-alkylphenols, including 4-n-propylphenol and 4-n-butylphenol. asm.org The degradation proceeds via a meta-cleavage pathway, where the aromatic ring is opened. asm.org Similarly, a Pseudomonas species, strain MS-1, was found to degrade 2-alkylphenols such as 2-n-propylphenol and 2-isopropylphenol, also through a meta-cleavage pathway. nih.gov Research on various paddy soils demonstrated that 4-n-propylphenol was degraded under aerobic conditions. researchgate.net

Anaerobic Degradation: In the absence of oxygen, different microbial processes occur. Studies have found that 4-n-propylphenol can be biodegraded under anaerobic conditions in certain soils, although alkylphenols with more complex, branched alkyl chains tend to be more resistant. researchgate.net

The table below summarizes findings on the biodegradation of alkylphenols structurally related to this compound.

| Compound | Organism/System | Pathway/Key Finding | Citation(s) |

| 4-n-Propylphenol | Sphingobium fuliginis TIK-1 | Degraded via a meta-cleavage pathway. | asm.org |

| 2-n-Propylphenol | Pseudomonas sp. strain MS-1 | Utilized for growth; degraded via a meta-cleavage pathway. | nih.gov |

| 2-Isopropylphenol | Pseudomonas sp. strain MS-1 | Utilized for growth; degraded via a meta-cleavage pathway. | nih.gov |

| 4-n-Propylphenol | Paddy Soils | Degraded under both aerobic and anaerobic conditions. | researchgate.net |

Chemical Transformation: Abiotic processes can also contribute to the transformation of this compound. Catalytic cracking of 4-propylphenol (B1200801) over zeolite catalysts has been studied as a method for converting lignin model compounds. mdpi.com This process involves the cleavage of the propyl side chain from the phenol (B47542) ring. mdpi.com Additionally, hydrodeoxygenation (HDO) processes used in biorefining can transform larger phenolic molecules like eugenol (B1671780) into intermediates such as 4-propylphenol and 2-methoxy-4-propylphenol (B1219966), which are then further converted. mdpi.com

Bioavailability and Environmental Mobility Studies

The bioavailability and environmental mobility of a chemical dictate its potential to be taken up by organisms and its movement between air, water, and soil. These properties for this compound can be inferred from its physicochemical characteristics and the behavior of similar alkylphenols.

A key indicator of a compound's environmental partitioning behavior is the octanol-water partition coefficient (Log Kₒw, or LogP). For this compound, the calculated XLogP3 value is 3.3. nih.gov This value suggests that the compound is moderately hydrophobic. Consequently, it has a tendency to partition from the aqueous phase into organic matter in soil and sediment, and into the fatty tissues of living organisms. This indicates a potential for bioaccumulation.

General studies on alkylphenols support this assessment. There is concern that these compounds can accumulate in the food chain, posing a risk to predators. service.gov.uk The structure of the alkyl chain plays a significant role, with longer chains generally leading to greater toxicity and potential for bioaccumulation. service.gov.uk The detection of related compounds in soil inhabitants and the identification of risks to the terrestrial environment underscore their bioavailability. service.gov.uknih.gov While specific field studies on the mobility of this compound are lacking, its LogP value suggests it will be less mobile in soil and aquatic systems than more water-soluble compounds, with a higher affinity for solid phases.

Emerging Research Frontiers and Future Academic Perspectives for 2 Methyl 4 Propylphenol

Development of Novel Applications in Chemical Synthesis and Materials Science

The unique structure of 2-methyl-4-propylphenol, featuring a substituted phenolic ring, positions it as a valuable building block in chemical synthesis and materials science. Research is exploring its potential as a precursor for more complex molecules with tailored functionalities. A significant area of investigation involves the synthesis of novel derivatives by modifying the functional groups on the phenol (B47542) ring. For instance, research into related substituted phenols has led to the creation of potent general anesthetics. acs.org Inspired by the structure-activity relationship of compounds like Propofol (2,6-diisopropylphenol), scientists have synthesized a series of 2,6-disubstituted phenol derivatives, incorporating features like cyclopropyl (B3062369) groups to modulate properties such as lipophilicity. acs.org This approach highlights a pathway where the this compound scaffold could be systematically modified to develop new therapeutic agents.

Another frontier is the synthesis of derivatives with enhanced antioxidant or antiradical properties. Research on analogous structures, such as 2-isobornyl-6-methyl-4-propylphenol, has demonstrated that the introduction of sulfur-containing functional groups can yield compounds with significant membrane-protecting and antioxidant activity. researchgate.net These studies provide a blueprint for creating novel stabilizers or additives for materials science applications, where preventing oxidative degradation is crucial. The synthesis of these derivatives often involves multi-step reactions, such as the conversion of bromoalkylphenols into thiols via thiouronium salts or the reduction of thioacetates. researchgate.net Such synthetic strategies could be adapted to this compound to generate a library of new compounds for screening in various applications, from pharmaceuticals to advanced polymers.

Integration of this compound Production into Sustainable Biorefining Frameworks

A major emerging theme is the production of this compound and related alkylphenols from renewable biomass, particularly lignin (B12514952). Lignin, a complex aromatic polymer found in lignocellulosic biomass, is an abundant and underutilized resource. google.com Advanced biorefining concepts, especially "lignin-first" strategies, aim to deconstruct biomass in a way that preserves the value of the lignin fraction by converting it into specific phenolic platform chemicals. nih.govrsc.org

Reductive catalytic fractionation of various biomass feedstocks like poplar, spruce, and corn stover has been shown to yield a stream of phenolic monomers. nih.govrsc.org While the exact product slate varies with the biomass source and processing conditions, alkylphenols are a major component. Specifically, 2-methoxy-4-propylphenol (B1219966) (also known as 4-propylguaiacol) is a frequently identified product from the depolymerization of lignin. rsc.orgacs.orgosti.govmdpi.com This compound is a close structural analog of this compound and can serve as a direct precursor.

Further catalytic upgrading of these lignin-derived bio-oils is a key research focus. Processes are being developed to selectively convert the initial mixture of phenolic compounds into more valuable, uniform products. For example, researchers have demonstrated the conversion of 4-propylguaiacol into phenol and other valuable chemicals using bifunctional catalysts. acs.orgresearchgate.net This often involves demethoxylation and transalkylation reactions over zeolite catalysts like HZSM-5. acs.orgmdpi.com The ability to tune reaction conditions (e.g., temperature, pressure, catalyst choice) to control the final product distribution is critical for creating an economically viable lignin biorefinery. nih.govnih.gov Integrating these catalytic steps into a broader biorefinery that also valorizes the cellulose (B213188) and hemicellulose fractions represents a holistic and sustainable approach to chemical production. nih.govosti.gov

Table 1: Examples of Lignin Biorefining for Alkylphenol Production

| Biomass Feedstock | Catalytic Process | Key Alkylphenol Products | Reference |

|---|---|---|---|

| Poplar/Spruce Wood | Reductive Catalytic Upgrading (Phosphidated Ni/SiO₂) | Lignin oils containing various alkylphenols | nih.gov |

| Corn Stover | Reductive Depolymerization (MoS₂ catalyst) | 2-Methoxy-4-propylphenol, 2,6-Dimethoxy-4-propylphenol | rsc.org |

| (Model Compound Feed) | Catalytic Upgrading (Au/TiO₂ and HZSM-5) | Conversion of 4-propylguaiacol to phenol and propylphenols | acs.org |

| (Model Compound Feed) | Hydrodeoxygenation (Ni/BEA Zeolite) | Conversion of surrogate bio-oil containing 2-methoxy-4-propylphenol | mdpi.com |

Advancements in Analytical Techniques for Comprehensive Characterization and Environmental Monitoring

The increasing interest in alkylphenols, both as biorefinery products and as environmental substances, has driven significant advancements in analytical methods for their detection and quantification. Given their presence in complex matrices like wastewater, river water, sediment, and biological tissues, highly sensitive and selective techniques are required. mdpi.comacs.orgacs.org

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are foundational techniques. acs.orgresearchgate.net HPLC, often coupled with fluorescence detection, has been widely used for monitoring alkylphenol ethoxylates and their metabolites. For enhanced specificity and sensitivity, chromatography is now frequently paired with mass spectrometry (MS).

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a powerful tool for analyzing a wide range of alkylphenolic compounds, including ethoxylates and their carboxylated metabolites. acs.orgnih.gov These methods can achieve very low limits of detection (LOD), often in the picogram (pg) to nanogram per liter (ng/L) range, making them suitable for environmental trace analysis. researchgate.netnih.gov Sample preparation is a critical step, with solid-phase extraction (SPE) and solid-phase microextraction (SPME) being common methods to pre-concentrate analytes from aqueous samples and remove interfering substances. acs.orgresearchgate.netnih.gov For instance, a method using SPE followed by LC-MS/MS was developed to analyze 152 different alcohol and alkylphenol ethoxylate homologues in a single 11-minute run. nih.gov Similarly, SPME coupled with HPLC-UV detection has been used for the quantitative analysis of several alkylphenols in river water, wastewater, and soil. researchgate.net

Table 2: Advanced Analytical Methods for Alkylphenol Detection

| Analytical Technique | Sample Matrix | Sample Preparation | Key Findings / Detection Limits (LOD) | Reference |

|---|---|---|---|---|

| LC-MS/MS | Water Samples | Solid-Phase Extraction (SPE) | LODs as low as 0.1 pg injected for some homologues. | nih.gov |

| LC/MS | Sludge, Sediment, Water | SPE | Simultaneous analysis of halogenated byproducts of alkylphenolic compounds. | acs.org |

| HPLC-UV | River water, Wastewater, Sludge, Soil | Solid-Phase Microextraction (SPME) | LODs ranged from 0.17 to 1.33 ng/mL for various alkylphenols. | researchgate.net |

| HPLC-Fluorescence | Sewage Effluents | Normal-Phase HPLC | Determination of nonylphenol polyethoxylates and their lipophilic metabolites. |

Interdisciplinary Research on the Environmental and Biological Roles of Alkylphenols

Alkylphenols, as a class of compounds, are the subject of extensive interdisciplinary research due to their widespread presence in the environment and their biological activity. mdpi.comaku.edu.tr A primary environmental source of many alkylphenols is the biodegradation of alkylphenol ethoxylates (APEOs), which are non-ionic surfactants used in detergents, paints, pesticides, and plastics. mdpi.comaku.edu.trresearchgate.net During wastewater treatment, the longer ethoxylate chains of APEOs are broken down, leading to the formation of more persistent and toxic metabolites, including short-chain APEOs and alkylphenols like nonylphenol and octylphenol. researchgate.netservice.gov.uk These compounds can persist through sewage treatment and are frequently detected in rivers, sediments, and aquatic life. researchgate.netservice.gov.uk

The environmental fate and biological interactions of these compounds are a key research area. Studies have shown that some alkylphenols can act as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the hormonal systems of organisms. aku.edu.trresearchgate.net Research has demonstrated that certain alkylphenols can mimic estrogen, leading to effects in aquatic organisms. aku.edu.trresearchgate.net

Another important research frontier is the biodegradation of alkylphenols in the environment. Scientists have isolated and characterized bacterial strains capable of using alkylphenols as a source of carbon and energy. For example, strains of Sphingobium fuliginis isolated from river sediment have been shown to degrade 4-tert-butylphenol (B1678320) and a variety of other 4-alkylphenols, including 4-n-propylphenol. nih.govasm.org This degradation often proceeds via a meta-cleavage pathway, where the bacterium first hydroxylates the phenol ring to form a catechol derivative, which is then further broken down. nih.govasm.org Understanding these microbial degradation pathways is crucial for developing bioremediation strategies to remove these pollutants from contaminated environments.

Q & A

Q. What spectroscopic methods are recommended for confirming the structure of 2-Methyl-4-propylphenol in synthetic samples?

- Methodological Answer: To confirm the structure, combine nuclear magnetic resonance (NMR) (¹H and ¹³C) to identify substituent positions on the aromatic ring and propyl chain. Infrared (IR) spectroscopy can verify phenolic -OH stretches (~3200–3600 cm⁻¹) and alkyl groups. Mass spectrometry (MS) provides molecular weight confirmation (C₁₀H₁₄O, MW 150.22) and fragmentation patterns. Cross-reference data with NIST Standard Reference Database entries for structural analogs (e.g., 4-isopropyl-2-methylphenol, a structural isomer) to resolve ambiguities .

Q. How can researchers assess the purity of this compound in pharmaceutical or biochemical research?

- Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection (λ ~270–280 nm for phenolic compounds) and a C18 column. Compare retention times against certified reference standards. For volatile impurities, gas chromatography (GC) coupled with flame ionization detection (FID) is effective. Quantify impurities using calibration curves and adhere to pharmacopeial guidelines (e.g., USP-NF) for validation .

Q. What safety evaluation protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer: Follow Research Institute for Fragrance Materials (RIFM) protocols:

- Dermal sensitization: Use the Local Lymph Node Assay (LLNA) to assess immune response thresholds.

- Systemic toxicity: Conduct acute oral toxicity studies (OECD 423) and repeated-dose 28-day trials (OECD 407).

- Exposure limits: Derive permissible levels based on the lowest effective concentration across endpoints .

Advanced Research Questions

Q. How can structural isomers of this compound (e.g., 4-isopropyl-2-methylphenol) be differentiated using chromatographic techniques?

- Methodological Answer: Employ GC-MS with a chiral stationary phase to separate isomers based on slight polarity differences. For non-volatile isomers, optimize HPLC conditions (e.g., acetonitrile/water gradient with 0.1% formic acid) to enhance resolution. Validate using isomer-specific standards from NIST or certified suppliers .

Q. What methodologies are employed to resolve contradictions in biological activity data for this compound across different studies?

- Methodological Answer: Apply systematic review frameworks :

- Meta-analysis: Pool data from independent studies to identify trends.

- Dose-response reevaluation: Normalize activity data to molar concentrations.

- Experimental replication: Control variables like solvent choice (e.g., DMSO vs. ethanol) and cell line viability. Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

- Methodological Answer:

- Substituent variation: Synthesize derivatives with modified alkyl chains (e.g., ethyl, butyl) or electron-donating/withdrawing groups (e.g., -OCH₃, -NO₂).

- Bioassay screening: Test antimicrobial activity via broth microdilution (CLSI M07-A10) or antioxidant capacity via DPPH radical scavenging.

- Computational modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., bacterial efflux pumps) .

Q. What experimental approaches are used to evaluate the environmental impact of this compound, including biodegradation and ecotoxicity?

- Methodological Answer:

- Biodegradation: Conduct OECD 301F (manometric respirometry) to assess aerobic degradation in aqueous media.

- Ecotoxicology: Use Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201) to determine EC₅₀ values.

- Bioaccumulation: Measure octanol-water partition coefficients (log P) via shake-flask method (OECD 117) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.